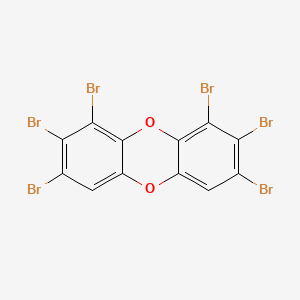

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin

Description

Properties

IUPAC Name |

1,2,3,7,8,9-hexabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLIEPWVZAEMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073795 | |

| Record name | 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110999-46-7 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,7,8,9-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Agents and Reaction Conditions

Bromine (Br₂) and bromine donors such as N-bromosuccinimide (NBS) are commonly employed. Reactions are typically conducted in non-polar solvents (e.g., dichloromethane or carbon tetrachloride) under controlled temperatures (80–120°C). Lewis acids like FeBr₃ or AlBr₃ catalyze electrophilic aromatic substitution, directing bromine to the electron-rich positions of the dibenzo-p-dioxin framework.

A study by EvitaChem demonstrated that dibenzo-p-dioxin treated with excess Br₂ in the presence of FeBr₃ at 100°C yields HxBDD as the major product after 24 hours. However, over-bromination can occur, leading to hepta- or octa-brominated byproducts. Purification via column chromatography or recrystallization from toluene is necessary to isolate HxBDD.

Challenges in Regioselectivity

Achieving the 1,2,3,7,8,9 substitution pattern is complicated by the symmetry of dibenzo-p-dioxin. Computational studies suggest that steric hindrance and electronic effects favor bromination at the 1,2,3 and 7,8,9 positions, but competing pathways often produce mixed isomers. For example, 1,2,3,4,7,8-HxBDD and 1,2,3,6,7,8-HxBDD are common side products, requiring rigorous chromatographic separation.

De Novo Synthesis from Brominated Feedstocks

HxBDD forms unintentionally during thermal degradation of brominated flame retardants (BFRs) or combustion of bromine-containing materials. This "de novo" synthesis occurs via recombination of brominated phenolic precursors in the presence of metal catalysts.

Mechanism and Catalytic Pathways

De novo synthesis involves three stages:

- Pyrolysis : BFRs decompose into bromophenols and bromocatechols at 300–500°C.

- Oxidative Coupling : Brominated intermediates undergo radical-mediated coupling, facilitated by transition metals (e.g., Cu, Fe).

- Cyclization : Ether formation between phenolic groups yields the dibenzo-p-dioxin structure.

Laboratory experiments using model mixtures (e.g., activated carbon + CuBr₂) showed that HxBDD forms maximally at 350°C, with Cu²⁺ acting as a catalyst for Br⁻ abstraction and radical stabilization. The yield correlates with bromine content in the feedstock, as higher Br availability promotes complete substitution.

Industrial and Environmental Relevance

HxBDD is detected in emissions from waste incinerators and electronic waste recycling facilities. A 2014 study quantified HxBDD in U.S. biosolids at 60 ng/kg (dry weight), attributing its presence to incomplete combustion of BFRs. Table 1 summarizes key findings from combustion studies.

Table 1: HxBDD Yields in De Novo Synthesis Experiments

| Feedstock | Catalyst | Temperature (°C) | HxBDD Yield (ng/g) | Source |

|---|---|---|---|---|

| Decabromodiphenyl ether | CuBr₂ | 350 | 195 | |

| Polyurethane foam | Fe₃O₄ | 400 | 116 | |

| Activated carbon | CuO | 300 | 76 |

Byproduct Formation in Industrial Processes

HxBDD is identified as a trace contaminant in commercial brominated compounds. For instance, polybrominated diphenyl ethers (PBDEs) synthesized via Ullmann coupling often contain HxBDD at 0.1–1 ppm due to unintended cyclization of bromophenol intermediates.

Analytical Challenges in Byproduct Detection

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting HxBDD in complex matrices. The U.S. EPA’s Method TO-9A specifies a detection limit of 0.01 pg/m³ for ambient air monitoring, emphasizing the need for isotopically labeled internal standards (e.g., ¹³C₁₂-HxBDD) to correct for matrix effects.

Mitigation Strategies

Optimizing reaction conditions (e.g., lower temperatures, excess bromine scavengers) reduces HxBDD formation. Post-synthesis purification using acid-washed silica gel columns effectively removes dioxin byproducts.

Enzymatic and Photochemical Routes

Emerging research explores alternative synthesis pathways:

Enzymatic Coupling in Marine Organisms

The CYP450 enzyme Bmp7 in marine bacteria catalyzes the coupling of bromocatechols and bromophenols to form dibenzo-p-dioxins. While this pathway primarily produces lower-brominated analogs, HxBDD has been detected in trace amounts in Dysidea sponges.

Photodegradation of Polybrominated Compounds

UV irradiation of decabromodiphenyl ether (BDE-209) generates HxBDD via debromination and cyclization. A 2025 study reported a 0.2% conversion yield under simulated sunlight, highlighting its environmental persistence.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- NMR : ¹H and ¹³C NMR spectra confirm the absence of proton signals, consistent with full bromination.

- HRMS : Exact mass analysis (m/z 657.6) validates molecular formula C₁₂H₂Br₆O₂.

Environmental and Regulatory Considerations

HxBDD’s structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) raises concerns about its toxicity. The World Health Organization recommends a toxic equivalency factor (TEF) of 0.1 for HxBDD, necessitating stringent controls on its unintentional production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form brominated quinones.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.

Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated quinones, while reduction can produce less brominated dibenzo-p-dioxins .

Scientific Research Applications

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is used in various scientific research applications, including:

Environmental Analysis: It serves as a standard for the analysis of brominated dioxins in environmental samples.

Toxicology Studies: Researchers study its toxic effects on living organisms to understand the potential health risks associated with exposure.

Chemical Research: The compound is used to investigate the reactivity and properties of brominated dioxins.

Industrial Applications: It is used in the development of flame retardants and other brominated products

Mechanism of Action

The mechanism of action of 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

Table 1: Structural Isomers of Hexabromodibenzo-p-dioxin

| Compound Name | Bromine Substitution Pattern | CAS Number | Average Concentration in Biosolids (ng/kg dw) | Detection Frequency (%) | REP Range |

|---|---|---|---|---|---|

| 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin | 1,2,3,4,7,8 | 110999-44-5 | 76 (16–195) | 60 | 0.01–0.3 |

| 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin | 1,2,3,6,7,8 | 110999-45-6 | - | - | - |

| 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin | 1,2,3,7,8,9 | 110999-46-7 | 60 (7–116) | 40 | 0.017–0.15 |

Data sourced from U.S. EPA (2001) and Toyota Manufacturing Standards

Brominated dioxins exhibit lower vapor pressures compared to chlorinated analogues due to bromine’s higher molecular weight. For example, 1,2,3,7,8,9-HxBDD is non-volatile under ambient conditions, favoring adsorption to particulate matter in the atmosphere . In contrast, chlorinated analogues like 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (HxCDD) have a vapor pressure of 9.47 × 10⁻⁸ mm Hg, leading to gas-particle partitioning .

Toxicity and Environmental Impact

Table 2: Chlorinated vs. Brominated Dioxins

1,2,3,7,8,9-HxBDD is less toxic than its chlorinated counterpart, 1,2,3,7,8,9-HxCDD, which is part of a toxic mixture (REP 0.01–0.1) linked to hepatic damage and chick edema at doses as low as 5 µg . For example, Toyota’s 2020 standards explicitly prohibit 1,2,3,7,8,9-HxBDD in raw materials .

Analytical and Monitoring Data

1,2,3,7,8,9-HxBDD is prioritized for sediment monitoring by the U.S. Geological Survey (Tier 1) due to its lipophilic nature and detection in 40% of biosolids . Analytical methods include high-resolution gas chromatography/mass spectrometry (HRGC/HRMS), with detection limits as low as 50 pg/L in water matrices . Certified reference standards are available at concentrations of 5 µg/mL in nonane/toluene solutions .

In contrast, chlorinated analogues like 1,2,3,7,8,9-HxCDD are monitored under EPA Method 1613, with precision and recovery standards validated for regulatory compliance .

Key Research Findings

- Bioaccumulation : Brominated dioxins show lower bioaccumulation factors than chlorinated dioxins but persist in anaerobic environments like sediments .

- Toxic Mechanisms : Both HxBDD and HxCDD activate the aryl hydrocarbon receptor (AhR), though with reduced potency compared to TCDD .

- Global Distribution : 1,2,3,7,8,9-HxBDD has been detected in European and Asian electronic waste recycling sites, highlighting its transboundary dispersion .

Q & A

Q. What analytical methods are recommended for detecting 1,2,3,7,8,9-HxBDD in environmental samples, and how do they compare in sensitivity and cost?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) with a boosted efficiency ion source is a cost-effective alternative to high-resolution mass spectrometry (HRMS) for ultra-trace analysis. While HRMS offers higher precision for some congeners (e.g., 1,2,3,7,8,9-HxCDD), GC-MS/MS achieves comparable sensitivity for HxBDD at lower operational costs . Method selection should prioritize matrix complexity and required detection limits.

Q. How does the environmental persistence of 1,2,3,7,8,9-HxBDD compare to other halogenated dioxins?

HxBDD is highly persistent due to its low vapor pressure (≈10⁻⁸ mm Hg), favoring adsorption to particulate matter rather than gas-phase degradation. Its estimated atmospheric half-life via hydroxyl radical reactions is theoretical, as experimental data are lacking. This contrasts with chlorinated analogs like 1,2,3,7,8,9-HxCDD, which exhibit similar partitioning behavior but faster degradation kinetics .

Q. What human exposure pathways are most critical for 1,2,3,7,8,9-HxBDD, and how is biomonitoring conducted?

Primary exposure routes include ingestion of contaminated food and inhalation of airborne particulates. Biomonitoring uses serum or adipose tissue analysis, with CDC studies detecting HxBDD in 15.7% of tested individuals. Congener-specific quantification via GC-MS/MS is essential due to its low environmental abundance and co-elution risks with other isomers .

Q. What regulatory thresholds exist for HxBDD in environmental matrices?

The compound is regulated under flame-retardant bans (e.g., EU Directive 2002/95/EC), with permissible limits as low as 1 ppb in consumer products. Sediment monitoring prioritizes HxBDD due to its lipophilicity (log Kow >6), necessitating EPA Method 1613B or ISO 18073 for reliable quantification .

Q. What historical incidents highlight the toxicity of 1,2,3,7,8,9-HxBDD?

The 1957 U.S. chicken contamination event linked HxBDD to pericardial edema and hepatotoxicity, establishing its role as a persistent bioaccumulative toxicant (PBT). This case underscores the need for isomer-specific analysis in contamination studies .

Advanced Research Questions

Q. How do discrepancies in congener-specific quantification arise between MS/MS and HRMS, and how can they be resolved?

MS/MS may overestimate 1,2,3,7,8,9-HxBDD due to matrix interference or isotopic overlap with chlorinated analogs (e.g., HxCDD). HRMS mitigates this via exact mass measurement (e.g., resolving power >10,000). Calibration with isotopically labeled internal standards (e.g., ¹³C-HxBDD) improves accuracy in complex matrices .

Q. What nano-QSPR models predict the adsorption behavior of HxBDD on engineered nanomaterials like C60 fullerene?

Molecular descriptors (e.g., polarizability, halogen substitution pattern) correlate with adsorption energy (ΔGads). For HxBDD, a ΔGads of ≈−0.75 kJ/mol on C60 indicates moderate affinity, influenced by bromine’s electron-withdrawing effects. Validation requires experimental isotherm data to refine predictive algorithms .

Q. Why are hydroxyl radical reaction rates for HxBDD poorly characterized, and what computational approaches address this gap?

Experimental challenges include synthesizing pure HxBDD standards and simulating atmospheric conditions. Density functional theory (DFT) simulations estimate rate constants (kOH) using transition-state models, but validation against chlorinated dioxins (e.g., kOH ≈1×10⁻¹² cm³/molecule·s for HxCDD) is critical .

Q. How do conflicting TEF (Toxic Equivalency Factor) values impact risk assessments for HxBDD?

HxBDD’s WHO-assigned TEF of 0.1 conflicts with in vitro assays showing lower AhR activation potency than HxCDD. Researchers must contextualize TEFs with congener-specific bioavailability data and tissue-specific metabolic rates (e.g., CYP1A2-mediated dehalogenation) .

Q. What lessons from the 1957 HxBDD contamination event inform modern remediation strategies?

The incident highlighted bioaccumulation in food chains and the inadequacy of non-congener-specific analyses. Current strategies employ isotopic dilution mass spectrometry and probabilistic modeling to track source apportionment and long-range transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.